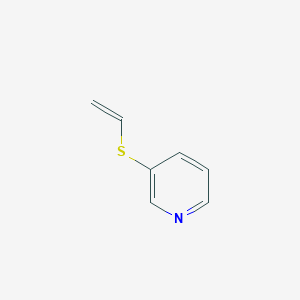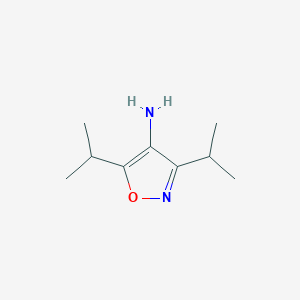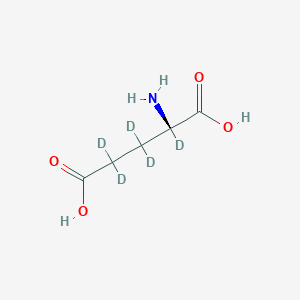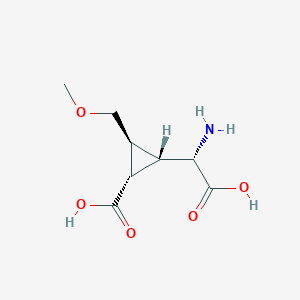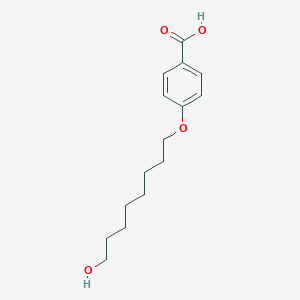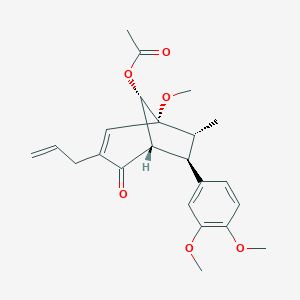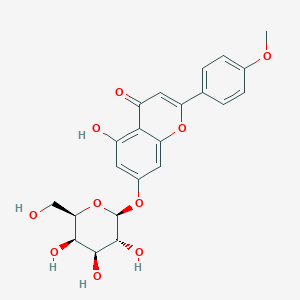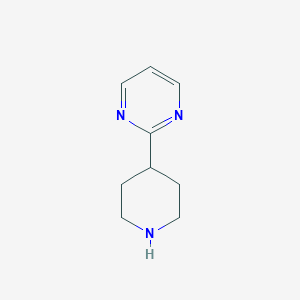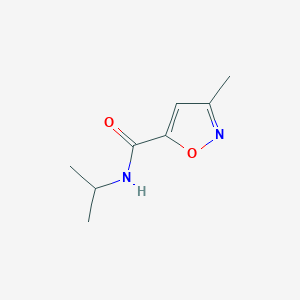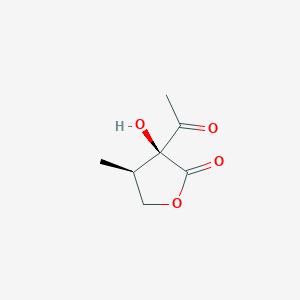
2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci) is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of oxolanes, which are five-membered cyclic ethers containing one oxygen atom. The presence of both acetyl and hydroxy groups in its structure makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process and achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.
化学反応の分析
Types of Reactions
2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
科学的研究の応用
2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci) has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism by which (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(3S,4R)-3-Hydroxy-4-methyloxolan-2-one: Lacks the acetyl group but shares the oxolane ring structure.
(3S,4S)-3-Hydroxy-4-methyloxolan-2-one: A stereoisomer with different spatial arrangement of atoms.
(3R,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one: Another stereoisomer with different chiral centers.
Uniqueness
The uniqueness of (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
特性
CAS番号 |
141902-99-0 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
(3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4-3-11-6(9)7(4,10)5(2)8/h4,10H,3H2,1-2H3/t4-,7+/m1/s1 |
InChIキー |
VHMKLEZGFRNERW-FBCQKBJTSA-N |
SMILES |
CC1COC(=O)C1(C(=O)C)O |
異性体SMILES |
C[C@@H]1COC(=O)[C@]1(C(=O)C)O |
正規SMILES |
CC1COC(=O)C1(C(=O)C)O |
同義語 |
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-4-methyl-, (3S,4R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
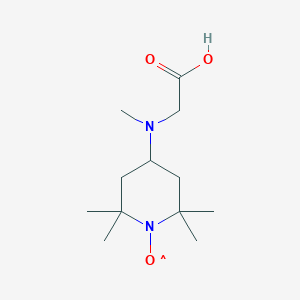
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)

